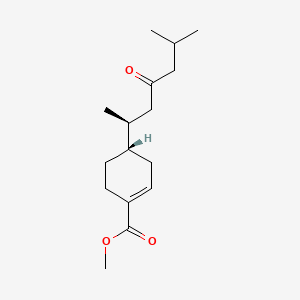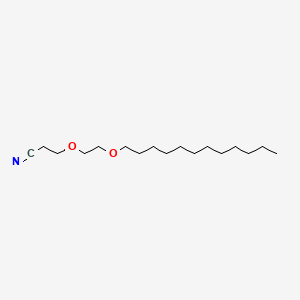
3-(2-(Dodecyloxy)ethoxy)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Dodecyloxy)ethoxy)propiononitrile is an organic compound with the molecular formula C17H33NO2 It is characterized by the presence of a nitrile group (-CN) attached to a propiononitrile backbone, which is further substituted with a dodecyloxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dodecyloxy)ethoxy)propiononitrile typically involves the reaction of dodecyloxyethanol with acrylonitrile under basic conditions. The reaction proceeds via nucleophilic addition of the alcohol to the acrylonitrile, followed by subsequent etherification to introduce the dodecyloxy group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dodecyloxy)ethoxy)propiononitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to substitute the ether linkage under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various ether or thioether derivatives.
Scientific Research Applications
3-(2-(Dodecyloxy)ethoxy)propiononitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-(2-(Dodecyloxy)ethoxy)propiononitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then interact with biological targets. The dodecyloxyethoxy group imparts lipophilicity to the molecule, facilitating its interaction with lipid membranes and enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Octyloxy)ethoxy)propiononitrile
- 3-(2-(Hexadecyloxy)ethoxy)propiononitrile
- 3-(2-(Tetradecyloxy)ethoxy)propiononitrile
Uniqueness
3-(2-(Dodecyloxy)ethoxy)propiononitrile is unique due to its specific chain length and ether linkage, which confer distinct physicochemical properties. Compared to shorter or longer chain analogs, it exhibits a balance of hydrophilicity and lipophilicity, making it suitable for a wide range of applications.
Properties
CAS No. |
71173-01-8 |
|---|---|
Molecular Formula |
C17H33NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(2-dodecoxyethoxy)propanenitrile |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-16-17-20-15-12-13-18/h2-12,14-17H2,1H3 |
InChI Key |
DNKLKJXCTRNFBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



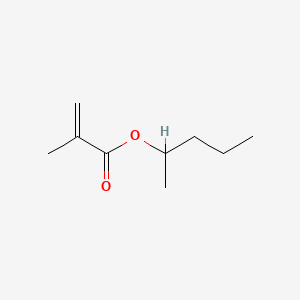
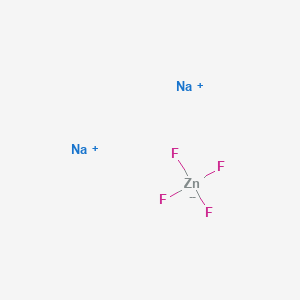

![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
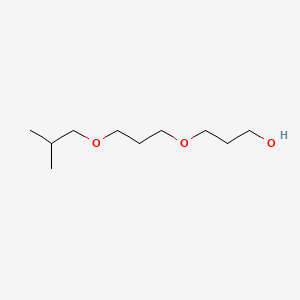
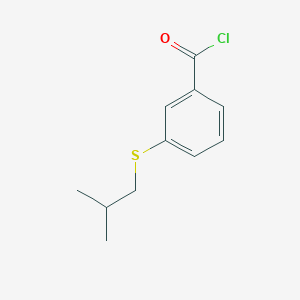
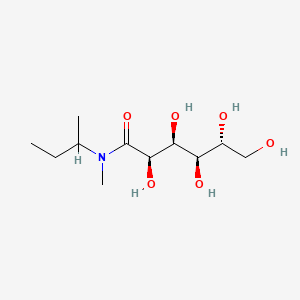
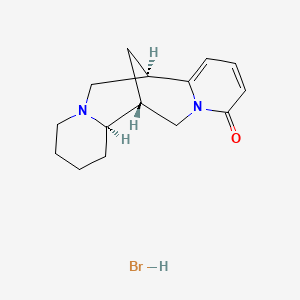
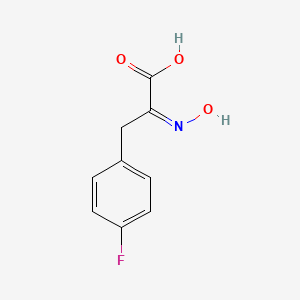
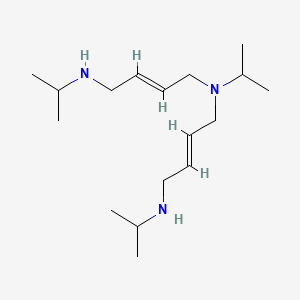
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
